molecular formula C19H22O7 B302799 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B302799
M. Wt: 362.4 g/mol
InChI Key: OEKRMADQQCTICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a synthetic compound with potential applications in scientific research. It is a spiroketal derivative that has been synthesized through a variety of methods.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione in lab experiments is its potential anti-inflammatory and anti-tumor properties. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential applications in cancer treatment. Finally, further studies are needed to determine the optimal dosage and administration route for this compound in animal and human studies.
Conclusion:
In conclusion, 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a synthetic compound with potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in various fields of research.

Synthesis Methods

The synthesis of 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been achieved through several methods. One of the most common methods involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1,5-dioxaspiro[5.5]undecane-2,4-dione in the presence of a catalyst. Another method involves the reaction of 3,4,5-trimethoxybenzaldehyde with a spiroketal derivative in the presence of a base.

Scientific Research Applications

3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

Product Name

3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C19H22O7/c1-22-14-10-12(11-15(23-2)16(14)24-3)9-13-17(20)25-19(26-18(13)21)7-5-4-6-8-19/h9-11H,4-8H2,1-3H3

InChI Key

OEKRMADQQCTICU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC3(CCCCC3)OC2=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC3(CCCCC3)OC2=O

Origin of Product

United States

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